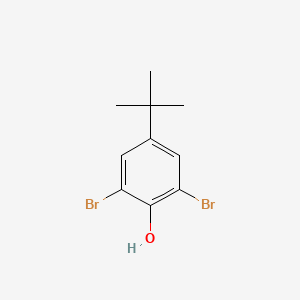









|
REACTION_CXSMILES
|
[Na].Br[C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:6]=[C:5](Br)[C:4]=1[OH:14].CN(C)[CH:17]=[O:18].[CH3:20][OH:21]>>[CH3:20][O:21][C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:6]=[C:5]([O:18][CH3:17])[C:4]=1[OH:14] |^1:0|
|


|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC(=C1)C(C)(C)C)Br)O
|
|
Name
|
cuprous bromide
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
152 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under reflux (88°-84° C.)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=CC(=C1)C(C)(C)C)OC)O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 89% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |